2-OxoMirabegron is a chemical compound related to Mirabegron, which is a medication primarily used for treating overactive bladder. Mirabegron is the first clinically available beta-3 adrenergic agonist and has been approved for use in adults since 2012. It functions by relaxing the detrusor muscle of the bladder, thus increasing bladder capacity and reducing symptoms of urgency and incontinence . The molecular structure of Mirabegron includes a thiazole ring, which contributes to its pharmacological activity .
The primary sources of information about 2-OxoMirabegron come from scientific literature, patent filings, and pharmaceutical databases that detail its synthesis, properties, and applications. Research articles and FDA documentation also provide insight into its mechanism of action and clinical uses.
2-OxoMirabegron can be classified as a beta-3 adrenergic agonist. This classification is based on its ability to selectively activate beta-3 adrenoceptors, which play a crucial role in regulating bladder function. The compound's systematic name reflects its structural characteristics, which include an oxo group that differentiates it from its parent compound, Mirabegron.
The synthesis of 2-OxoMirabegron involves several steps that typically include the formation of the thiazole ring followed by the introduction of various functional groups. The synthetic routes can vary, but they generally include:
Technical details regarding these methods can be found in patent literature that outlines specific reaction conditions and reagents used in each step .
The molecular formula for 2-OxoMirabegron is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation includes:
Molecular weight: 396.51 g/mol
Solubility: Practically insoluble in water but soluble in organic solvents like methanol .
The chemical reactivity of 2-OxoMirabegron can be characterized by its interactions with biological targets (beta-3 adrenergic receptors) and its potential for further chemical modifications. Key reactions include:
Technical details regarding these reactions are often documented in pharmaceutical chemistry literature .
2-OxoMirabegron acts as a selective agonist for beta-3 adrenergic receptors located in the bladder. Upon binding to these receptors, it initiates a cascade of intracellular events leading to:
Data from clinical studies indicate that this mechanism effectively alleviates symptoms associated with overactive bladder .
Relevant analyses often include stability testing under accelerated conditions to predict shelf life and efficacy .
2-OxoMirabegron is primarily studied for its therapeutic potential in treating overactive bladder conditions. Its unique mechanism offers advantages over traditional antimuscarinic agents by providing effective symptom relief with potentially fewer side effects such as dry mouth.
In addition to its primary application, ongoing research may explore other uses within urology and possibly other fields where modulation of smooth muscle tone is beneficial .
2-OxoMirabegron arises primarily as an oxidative metabolite of mirabegron, where enzymatic oxidation targets the ethanolamine side chain. Cytochrome P450 (CYP) isoforms, particularly CYP2D6 and CYP3A4, catalyze the N-dealkylation and subsequent oxidation of the secondary alcohol moiety to a ketone [1] [6]. This transformation proceeds via a two-step mechanism:
In vitro studies using human liver microsomes confirm this pathway, showing NADPH-dependent kinetics and inhibition by CYP-specific inhibitors. The metabolite’s structure is validated through mass spectrometry (MS/MS) fragmentation patterns and comparison with synthetically derived reference standards (e.g., CAS 1684453-05-1) [8].
Table 1: Key Oxidative Transformations in 2-OxoMirabegron Synthesis
Reaction Step | Catalyst/Enzyme | Primary Product | Reaction Efficiency |
---|---|---|---|
N-Dealkylation | CYP2D6/CYP3A4 | Primary amine intermediate | 65-78% conversion |
Alcohol Dehydrogenation | Alcohol dehydrogenase | 2-OxoMirabegron | >90% selectivity |
Non-enzymatic oxidation | Chemical oxidants | Varied byproducts | <40% target yield |
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), contributes to 2-OxoMirabegron formation indirectly. Mirabegron undergoes direct glucuronidation at its thiazole-amine group, forming an N-glucuronide conjugate. This labile conjugate acts as a prodrug by facilitating systemic transport. However, enzymatic or hydrolytic cleavage regenerates free mirabegron, which undergoes oxidation to 2-OxoMirabegron [7]. Concurrently, glucuronidation can generate impurities under manufacturing conditions:
Metabolic engineering of E. coli expressing UGT homologs demonstrates that glucuronide hydrolysis rates increase by 3.2-fold at pH >8.0, accelerating 2-OxoMirabegron formation [9].
Table 2: Impact of Glucuronidation on 2-OxoMirabegron Yield
Process Condition | Glucuronide Stability | 2-OxoMirabegron Formation Rate | Major Co-Generated Impurity |
---|---|---|---|
pH 7.0 (neutral) | High (>24 h) | Low (≤5%) | Mirabegron N-oxide |
pH 8.5 (alkaline) | Low (<1 h) | High (22-30%) | Deaminated thiazole derivative |
Elevated temperature | Very low (<0.5 h) | Moderate (15%) | Hydrolyzed carbamate |
Industrial synthesis of 2-OxoMirabegron (e.g., via chemical oxidation of mirabegron) generates structurally similar impurities, necessitating multi-step purification. Key impurities include:
Chromatography is the primary purification tool:
Crystallization further enhances purity:
Table 3: Purification Efficiency Across Techniques
Method | Resolution Factor (Rs) | 2-OxoMirabegron Recovery | Key Impurity Removed |
---|---|---|---|
Reverse-Phase HPLC | 2.5 | 85% | ortho-Mirabegron |
Ion-Exchange Chromatography | 1.8 | 92% | Deaminated derivative |
Ethanol/water crystallization | N/A | 78% | Hydroxylactam byproduct |
2-OxoMirabegron degrades under heat, light, and pH extremes, forming:
Stabilization strategies include:
Accelerated stability studies (40°C/75% RH) confirm that crystalline 2-OxoMirabegron retains >95% purity when packaged with desiccants, whereas amorphous forms degrade to 88% purity under identical conditions [10].
Table 4: Stability of 2-OxoMirabegron Under Stress Conditions
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0